(4-(2-((tert-Butyldimethylsilyl)oxy)ethoxy)phenyl)methanol
Overview
Description
(4-(2-((tert-Butyldimethylsilyl)oxy)ethoxy)phenyl)methanol is an organic compound that features a phenyl ring substituted with a methanol group and a tert-butyldimethylsilyl (TBDMS) protected ethoxy group. This compound is often used in organic synthesis, particularly in the protection of hydroxyl groups due to the stability provided by the TBDMS group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-(2-((tert-Butyldimethylsilyl)oxy)ethoxy)phenyl)methanol typically involves the protection of hydroxyl groups using tert-butyldimethylsilyl chloride (TBDMS-Cl). The reaction is carried out in the presence of a base such as imidazole or pyridine, and a solvent like dimethylformamide (DMF) or acetonitrile. The reaction conditions are generally mild, with temperatures ranging from 24°C to 80°C .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
(4-(2-((tert-Butyldimethylsilyl)oxy)ethoxy)phenyl)methanol undergoes various types of chemical reactions, including:
Oxidation: The methanol group can be oxidized to form an aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form different alcohol derivatives.
Substitution: The TBDMS group can be substituted with other protecting groups or functional groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are commonly used.
Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are employed.
Substitution: Tetra-n-butylammonium fluoride (TBAF) in tetrahydrofuran (THF) is used to remove the TBDMS group.
Major Products
The major products formed from these reactions include aldehydes, carboxylic acids, and various alcohol derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
(4-(2-((tert-Butyldimethylsilyl)oxy)ethoxy)phenyl)methanol has several applications in scientific research:
Chemistry: Used as a protecting group for hydroxyl functionalities in complex organic syntheses.
Biology: Employed in the synthesis of biologically active molecules where selective protection and deprotection of hydroxyl groups are required.
Medicine: Utilized in the development of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).
Industry: Applied in the production of fine chemicals and advanced materials
Mechanism of Action
The mechanism of action of (4-(2-((tert-Butyldimethylsilyl)oxy)ethoxy)phenyl)methanol primarily involves the protection of hydroxyl groups. The TBDMS group provides steric hindrance and electronic effects that stabilize the hydroxyl group, preventing unwanted reactions. The protection is achieved through the formation of a silyl ether bond, which can be cleaved under specific conditions to regenerate the free hydroxyl group .
Comparison with Similar Compounds
Similar Compounds
(tert-Butyldimethylsilyloxy)acetaldehyde: Another compound with a TBDMS-protected hydroxyl group, used in similar applications.
tert-Butyldimethylsilyl chloride: The reagent used for the protection of hydroxyl groups.
Uniqueness
(4-(2-((tert-Butyldimethylsilyl)oxy)ethoxy)phenyl)methanol is unique due to its specific structure, which combines a phenyl ring with a TBDMS-protected ethoxy group and a methanol group. This combination provides versatility in organic synthesis, allowing for selective protection and deprotection of hydroxyl groups under mild conditions.
Properties
IUPAC Name |
[4-[2-[tert-butyl(dimethyl)silyl]oxyethoxy]phenyl]methanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H26O3Si/c1-15(2,3)19(4,5)18-11-10-17-14-8-6-13(12-16)7-9-14/h6-9,16H,10-12H2,1-5H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BYSDXGSDPBACKS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OCCOC1=CC=C(C=C1)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H26O3Si | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.45 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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